Validated Identity as a Key Intermediate in 5-Substituted Pyrimidine Carbocyclic Nucleoside Synthesis
Unlike generic pyrimidine-5-carbonitrile building blocks, 2-(3,5-difluorophenyl)pyrimidine-5-carbonitrile has been explicitly disclosed in the patent literature as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines with advantages of simple, safe operational processes and mild reaction conditions suitable for industrial production . This specific use-case has not been documented for the 2,5-difluorophenyl or 3,4-difluorophenyl regioisomers in publicly accessible patents.
| Evidence Dimension | Patent-validated synthetic utility as intermediate |
|---|---|
| Target Compound Data | Explicitly claimed as key intermediate for 5-substituted pyrimidine carbocyclic nucleoside synthesis by He Yan et al. |
| Comparator Or Baseline | 2-(2,5-difluorophenyl)pyrimidine-5-carbonitrile (CAS 960198-63-4) and 2-(3,4-difluorophenyl)pyrimidine-5-carbonitrile (CAS 1447606-68-9): No equivalent patent validation found. |
| Quantified Difference | Qualitative (presence vs. absence of documented synthetic route validation) |
| Conditions | Patent disclosure context; He Yan (inventor) Semantic Scholar entry; Chinese patent literature. |
Why This Matters
For procurement decisions in medicinal chemistry programs focused on nucleoside antivirals, this validated intermediate status reduces synthetic route risk compared to untested regioisomers.
- [1] He, Y. (inventor). Compound disclosed as an important intermediate for synthesizing a novel 5-substituted pyrimidine carbocyclic nucleoside medicine. Semantic Scholar Author Profile. Patent details accessed via Semantic Scholar. View Source
